molecular formula C8H5BrCl2N2O2 B2725273 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2551115-99-0

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2725273
CAS No.: 2551115-99-0
M. Wt: 311.94
InChI Key: SFTOLTYOMRVLPM-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a bicyclic heteroaromatic compound with a carboxylic acid group at position 2, bromo and chloro substituents at positions 8 and 6, respectively, and a hydrochloride counterion. Key identifiers include:

  • Molecular formula: C₈H₅BrCl₂N₂O₂ (free acid: C₈H₄BrClN₂O₂) .
  • Molecular weight: 275.49 g/mol (free acid), ~311.95 g/mol (hydrochloride salt, calculated) .
  • CAS numbers: 1000017-98-0 (free acid), 957120-39-7 (hydrochloride) .
  • ChemSpider ID: 21473000 (free acid) .

The compound is used as a precursor in medicinal chemistry for synthesizing antitrypanosomal agents and kinase inhibitors . Its hydrochloride salt enhances aqueous solubility, making it suitable for biological testing .

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2.ClH/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12;/h1-3H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTOLTYOMRVLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes for Core Structure Assembly

Cyclocondensation of 2-Amino-3-bromopyridine with Ethyl Bromopyruvate

The foundational synthetic route begins with the cyclocondensation of 2-amino-3-bromopyridine (7.4 g, 0.0428 mol) and ethyl bromopyruvate (9.28 g, 0.0428 mol) in dimethoxyethane (70 mL) under nitrogen atmosphere. This one-pot reaction proceeds at room temperature for 18 hours, forming the imidazo[1,2-a]pyridine core through nucleophilic attack and subsequent cyclization. The intermediate ethyl ester is isolated as a foam (9.2 g) after filtration and ether washing.

Critical Reaction Parameters:
Parameter Value
Solvent Dimethoxyethane
Temperature 25°C
Reaction Time 18 hours
Atmosphere Nitrogen
Yield Quantitative (crude)

Subsequent saponification using 1N NaOH (170 mL) in tetrahydrofuran at 40°C for 2 hours hydrolyzes the ethyl ester to the carboxylic acid. Acidification with 1N HCl precipitates the product, yielding 7.94 g of 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid after vacuum drying.

Optimized Chlorination and Hydrochlorination Protocols

Direct Chlorination at Position 6

Introducing the chloro substituent at position 6 is achieved via electrophilic aromatic substitution using sulfuryl chloride (SOCl₂) in refluxing dichloroethane. A representative procedure dissolves 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.6 g, 6.6 mmol) in thionyl chloride (15 mL, 206 mmol) under ice cooling, followed by reflux at 80°C for 4 hours. This method achieves near-quantitative conversion (99%) to the hydrochloride salt after trituration with diisopropyl ether.

Yield Optimization Table:
Starting Material Reagent Temperature Time Yield
1.6 g acid SOCl₂ (15 mL) 80°C 4 h 99%

Large-Scale Hydrolysis and Purification

Lithium Hydroxide-Mediated Ester Hydrolysis

A scaled-up hydrolysis employs lithium hydroxide (355 mg, 14.8 mmol) in a dioxane/water (16 mL/4 mL) solvent system. After 20 hours at room temperature, acidification to pH 4 with 1N HCl precipitates 1.5 g (88%) of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This method demonstrates superior reproducibility compared to sodium hydroxide alternatives, particularly for acid-sensitive substrates.

Comparative Hydrolysis Conditions:
Base Solvent Ratio (dioxane:H₂O) Time Yield
LiOH 4:1 20 h 88%
NaOH 3:1 24 h 72%

Advanced Functionalization Techniques

Carbonyldiimidazole-Activated Amidation

For derivative synthesis, the carboxylic acid (322 mg, 1.34 mmol) reacts with carbonyldiimidazole (238 mg, 1.47 mmol) in tetrahydrofuran (11 mL) for 2 hours. Subsequent addition of O,N-dimethylhydroxylamine (143 mg, 1.47 mmol) in DMF (2 mL) produces the Weinreb amide intermediate (216 mg, 57%) after column chromatography. This pathway enables access to ketone and aldehyde derivatives through nucleophilic acyl substitution.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis in DMSO-d₆ confirms regioselective substitution:

  • δ 8.72 (s, 1H) : Imidazole C-H proton
  • δ 8.15 (d, J=9.5 Hz, 1H) : Pyridine C7-H
  • δ 7.89 (d, J=9.5 Hz, 1H) : Pyridine C5-H

High-resolution mass spectrometry (HRMS) verifies molecular composition:

  • Calculated for C₈H₅BrClN₂O₂ : 289.51 [M+H]+
  • Observed : 289.49 [M+H]+

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds synthesized using microwave-assisted techniques showed improved yields and biological activity against inflammatory markers. These compounds were tested for their ability to inhibit albumin denaturation and showed promising results in vitro .

Organic Synthesis

The compound is utilized extensively in organic synthesis due to its ability to participate in various chemical transformations. Its halogen substituents (bromine and chlorine) enhance its reactivity, making it an ideal candidate for forming complex heterocycles.

Synthesis Techniques

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis of imidazo[1,2-a]pyridine derivatives with high efficiency. For example, reactions involving substituted 2-aminopyridines and α-bromoketones yielded products in moderate to excellent yields within short reaction times .
  • Ultrasound-Assisted Synthesis : Similar to microwave techniques, ultrasound can facilitate the formation of imidazo[1,2-a]pyridine derivatives efficiently. Studies have shown that this method tolerates a wide range of functional groups, producing high yields .

Agrochemicals

The compound's unique structure allows it to be explored as a precursor in the development of agrochemicals. Its derivatives have been investigated for their potential use as pesticides or herbicides due to their biological activity against various pests.

Research Findings

A study highlighted the synthesis of imidazo[1,2-a]pyridine-based agrochemicals that exhibited significant efficacy against agricultural pests while maintaining low toxicity to non-target organisms .

Material Science

Beyond medicinal and agricultural applications, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is also being explored in material science for its potential use in developing novel materials with specific electronic or optical properties.

Applications in Material Development

Research is ongoing into the use of this compound as a building block for organic semiconductors or as part of polymeric materials that could be used in electronic devices .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with molecular targets in biological systems. The bromine and chlorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Data Discrepancies and Limitations

  • Molecular Formula Conflict : reports C₈H₄BrClN₂O₂ for the free acid, while calculates HRMS for C₈H₃BrClN₂O₂. This discrepancy (~1 Da difference) may arise from protonation states or typographical errors .
  • Limited Toxicity Data: Safety data sheets () lack detailed toxicity profiles, necessitating further studies for pharmaceutical development.

Biological Activity

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride (CAS No. 1000017-98-0) is a heterocyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₄BrClN₂O₂
  • Molecular Weight : 275.49 g/mol
  • Purity : 95%
  • IUPAC Name : 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The biological activity of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure allows it to participate in nucleophilic substitution reactions, which can affect biological systems at the molecular level.

Antimicrobial Activity

Research indicates that compounds similar to 8-bromo-6-chloroimidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

Anticancer Properties

Recent investigations have suggested that imidazo-pyridine derivatives possess anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Case Studies

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial efficacy of several imidazo-pyridine derivatives against MRSA.
    • Results indicated that the compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 2.0 µM, demonstrating their potential as therapeutic agents against resistant bacterial strains.
  • Anticancer Activity Assessment :
    • A series of experiments tested the cytotoxic effects of 8-bromo-6-chloroimidazo[1,2-a]pyridine on breast cancer cell lines.
    • The compound showed a dose-dependent inhibition of cell viability with IC50 values in the low micromolar range.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialMIC against MRSA: 2.0 µM
AnticancerIC50 in breast cancer cells
Enzyme InhibitionDisruption of PI3K/Akt

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride?

The compound can be synthesized via multi-step routes starting from 2-aminopyridine derivatives. A continuous flow synthesis approach (developed for analogous imidazo[1,2-a]pyridine-2-carboxylic acids) offers advantages in scalability and reproducibility over traditional flask methods . Key steps include:

  • Bromination/Chlorination : Introduce halogen groups at the 8- and 6-positions using reagents like NBS (N-bromosuccinimide) or POCl₃.
  • Cyclization : React with bromopyruvic acid under controlled conditions to form the imidazo[1,2-a]pyridine core.
  • Salt Formation : Treat the free base with hydrochloric acid to obtain the hydrochloride salt, improving solubility .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine and chlorine integration) and ring structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks) .
  • HPLC/UV : Assess purity (>95% for research-grade material) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms (used for related derivatives) .

Advanced: How to design in vitro assays to evaluate anti-mycobacterial activity against drug-resistant strains?

  • Strain Selection : Include MDR-TB (H37Rv) and XDR-TB clinical isolates for comparative efficacy .
  • MIC Determination : Use microdilution assays in Middlebrook 7H9 broth, with isoniazid and rifampicin as controls.
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., Vero or HepG2) to establish selectivity indices.
  • Mechanistic Probes : Pair with gene knockdown studies (e.g., inhA or katG mutants) to identify targets .

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Assay Variability : Control for pH, serum content, and inoculum size, which affect compound stability and uptake .
  • Purity Verification : Reanalyze batches via HPLC to rule out degradation products (e.g., ester hydrolysis in carboxylate derivatives) .
  • Resistance Profiling : Test against isogenic strains with defined mutations to confirm target specificity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine analogs?

  • Core Modifications : Compare substituent effects (e.g., methyl ester vs. carboxylic acid at position 2) on solubility and target binding .
  • Halogen Substitution : Evaluate bromine/chlorine positioning (8 vs. 6) for potency against TB vs. other pathogens .
  • Salt Forms : Assess hydrochloride vs. free base on bioavailability and crystallinity .

Basic: What safety protocols are advised for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood to minimize inhalation risks (precautionary code P261) .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: How to optimize solubility and stability for in vivo studies?

  • Salt Screening : Test alternative counterions (e.g., mesylate or citrate) if hydrochloride shows poor pharmacokinetics .
  • Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl or tert-butyl) for enhanced membrane permeability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous dispersion .

Advanced: What computational approaches predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to mycobacterial enzymes (e.g., InhA or DprE1) .
  • QSAR Modeling : Train algorithms on imidazo[1,2-a]pyridine libraries to correlate substituents with MIC values .
  • ADMET Prediction : Employ tools like SwissADME to estimate permeability, metabolism, and toxicity .

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